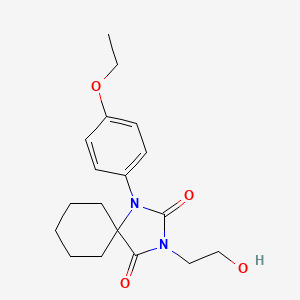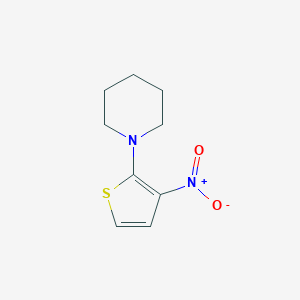
Piperidine, 1-(3-nitro-2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-(3-nitro-2-thienyl)- is a heterocyclic organic compound that features a piperidine ring substituted with a nitro group and a thienyl group. Piperidine itself is a six-membered ring containing five carbon atoms and one nitrogen atom. The addition of the nitro and thienyl groups imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(3-nitro-2-thienyl)- typically involves the nitration of a thienyl-substituted piperidine. One common method includes the reaction of 1-(2-thienyl)piperidine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration at the desired position on the thienyl ring.
Industrial Production Methods
Industrial production of Piperidine, 1-(3-nitro-2-thienyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 1-(3-nitro-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Cyclization: Acid or base catalysts, depending on the specific reaction.
Major Products Formed
Reduction: 1-(3-amino-2-thienyl)piperidine.
Substitution: Various substituted thienyl-piperidine derivatives.
Cyclization: Polycyclic heterocycles with potential biological activity.
Aplicaciones Científicas De Investigación
Piperidine, 1-(3-nitro-2-thienyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Piperidine, 1-(3-nitro-2-thienyl)- depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity. The thienyl group may also contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine, 1-(2-thienyl)-: Lacks the nitro group, resulting in different chemical and biological properties.
Piperidine, 1-(3-amino-2-thienyl)-: The amino group provides different reactivity and potential biological activities compared to the nitro group.
Thiophene derivatives: Compounds with similar thienyl groups but different substituents, leading to a variety of chemical and biological properties.
Uniqueness
Piperidine, 1-(3-nitro-2-thienyl)- is unique due to the presence of both the nitro and thienyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse applications in research and industry, making it a valuable compound for further exploration.
Propiedades
Número CAS |
2160-58-9 |
|---|---|
Fórmula molecular |
C9H12N2O2S |
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
1-(3-nitrothiophen-2-yl)piperidine |
InChI |
InChI=1S/C9H12N2O2S/c12-11(13)8-4-7-14-9(8)10-5-2-1-3-6-10/h4,7H,1-3,5-6H2 |
Clave InChI |
FTBRGXJNTXLNOP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C(C=CS2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



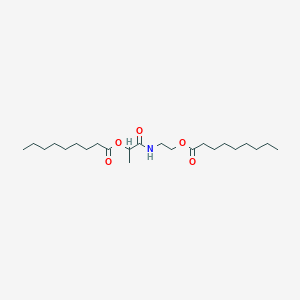

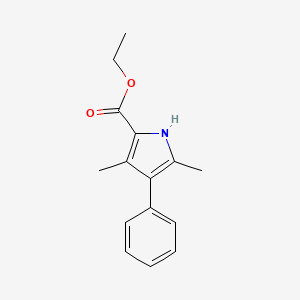
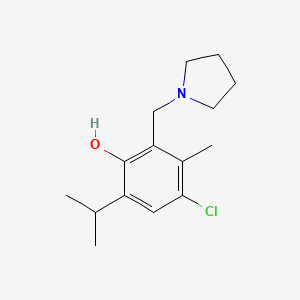
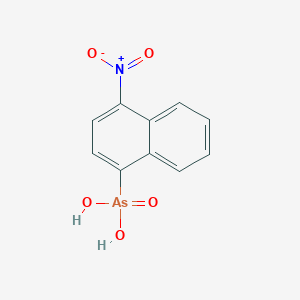
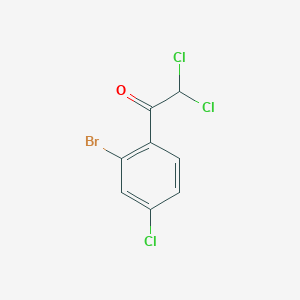
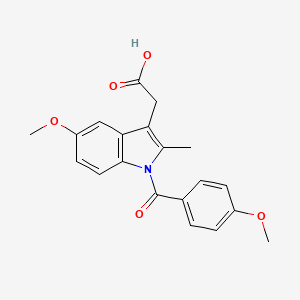
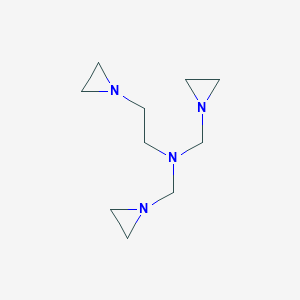
![2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate](/img/structure/B14745104.png)
![4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid](/img/structure/B14745108.png)


